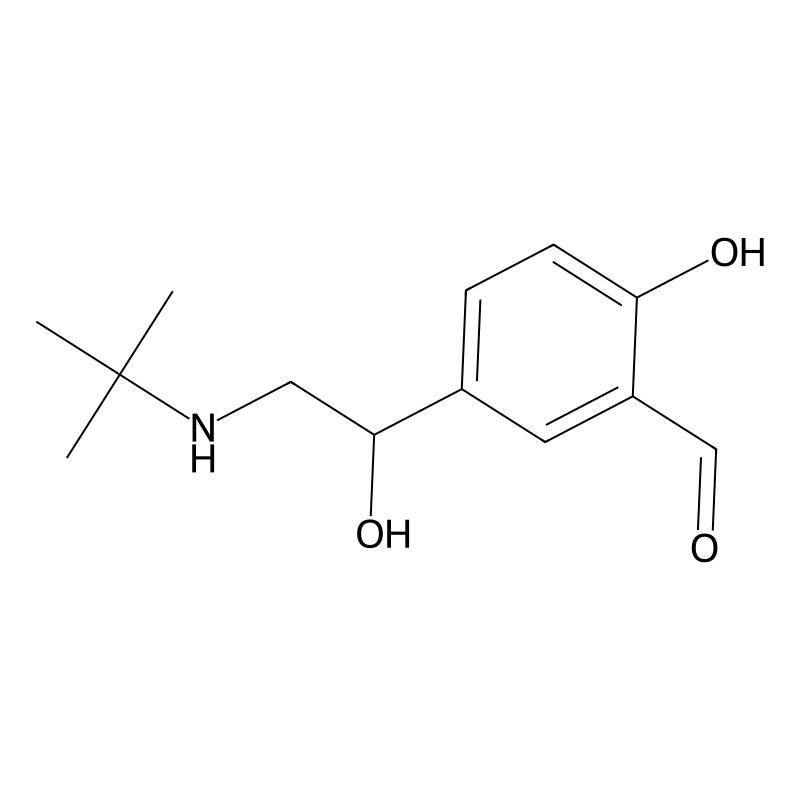

5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Chemical Databases: Resources like PubChem [National Institutes of Health. PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2009-2024 [date cited]. CID=57367253. Available from: ] do not indicate any known areas of scientific research for this specific molecule.

Limited Literature Search: A search of scientific databases using the compound name did not yield any significant results related to its use in scientific research.

5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde is a chemical compound characterized by its unique structure, which includes a hydroxyl group, an aldehyde functional group, and a tert-butylamino moiety. Its molecular formula is and it has a molecular weight of approximately 237.29 g/mol . The compound is racemic, meaning it exists in two enantiomeric forms that are mirror images of each other . The presence of the tert-butylamino group contributes to its solubility and potential biological activity.

In synthetic chemistry, derivatives of this compound have been utilized in the synthesis of metal complexes, particularly copper(II) complexes, which have shown distinct electrochemical properties. Furthermore, the compound's structure allows it to be a precursor for other chemical transformations, including the synthesis of hydroxylated derivatives that may serve as potential drug candidates.

The biological activity of 5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde has been explored through various studies. Compounds with similar structures have demonstrated activity against influenza viruses and other pathogens through molecular docking studies. The presence of the hydroxyl and amino groups suggests potential interactions with biological targets, making this compound a candidate for further pharmacological investigation.

Synthesis of 5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde can be achieved through several methods:

- Alkylation Reactions: The compound can be synthesized via alkylation of 2-hydroxybenzaldehyde with tert-butylamine followed by further reactions to introduce the hydroxyethyl group.

- Reduction Reactions: Starting from suitable precursors, reduction processes can also be applied to achieve the desired functional groups.

- Multi-step Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies and selective functionalization to obtain high yields of the target compound .

This comparison highlights the unique combination of functional groups in 5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde that may confer distinct biological activities compared to its analogs. Further research is necessary to fully understand its potential applications in medicinal chemistry and related fields.

Studies involving 5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde focus on its interactions with biological molecules. Molecular docking simulations have indicated its potential binding affinity for viral proteins, suggesting antiviral properties. Further interaction studies are necessary to elucidate its mechanism of action and therapeutic potential.

Similar compounds include:

- 5-tert-butyl-2-hydroxybenzaldehyde: Lacks the amino and hydroxyethyl groups but shares the benzaldehyde moiety.

- 3-tert-butyl-2-hydroxybenzaldehyde: Similar structure but differs in the position of the tert-butyl group.

- Salbutamol: A well-known bronchodilator that shares structural similarities but has different pharmacological properties.

Comparison TableCompound Name Unique Features Potential

Key Synthetic Routes from Phenolic Precursors

The synthesis of 5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde typically begins with readily available phenolic precursors, employing established methodologies for aromatic aldehyde formation and subsequent functionalization [1] [3]. The compound, which serves as an important intermediate in pharmaceutical synthesis, particularly as Salbutamol Impurity D, requires careful consideration of regioselectivity and functional group tolerance throughout the synthetic sequence [2] [4].

Primary Synthetic Route via Vilsmeier-Haack Formylation

The most commonly employed synthetic approach involves the formylation of phenolic precursors using the Vilsmeier-Haack reaction [29] [30]. This method utilizes dimethylformamide and phosphorus oxychloride to generate a halomethyleniminium salt, which subsequently reacts with electron-rich aromatic substrates [14] [29]. For phenolic compounds, the reaction typically proceeds with high regioselectivity, favoring ortho-formylation due to coordination between the metal atom and the hydroxyl oxygen [16] [30].

The reaction conditions for phenolic aldehyde synthesis via Vilsmeier-Haack formylation have been optimized to achieve conversions ranging from 64% to more than 99% [16]. The process involves treating the phenolic substrate with dimethylformamide and phosphorus oxychloride under controlled temperature conditions, typically at elevated temperatures for several hours [30] [31].

Alternative Formylation Strategies

Several alternative formylation methods have been developed for phenolic precursors, including the use of dichloromethyl methyl ether with titanium tetrachloride [16]. This approach has demonstrated effectiveness for electron-rich phenols, with the formylation taking place preferentially in the ortho position relative to the hydroxyl group [16]. The titanium tetrachloride and dichloromethyl methyl ether combination serves as an effective formylating reagent, showing high formylation conversions across various phenolic substrates [16].

Reimer-Tiemann Formylation

The Reimer-Tiemann reaction represents another viable route for phenolic aldehyde synthesis, utilizing chloroform as the formylating agent in the presence of strong base [14]. This method, while less commonly employed for complex synthetic intermediates, provides an alternative pathway when other formylation methods prove incompatible with sensitive functional groups [14].

Precursor Selection and Substrate Scope

The choice of phenolic precursor significantly influences the overall synthetic efficiency and regioselectivity of the aldehyde formation [32] [35]. Electron-rich phenolic compounds generally exhibit enhanced reactivity in formylation reactions compared to their electron-deficient counterparts [14] [16]. The presence of bulky substituents, such as tert-butyl groups, can direct regioselectivity through steric effects, favoring formylation at less hindered positions [16] [35].

Catalytic Approaches in Aldehyde Functionalization

The functionalization of aldehyde intermediates to introduce the aminoethyl side chain requires sophisticated catalytic methodologies that ensure high selectivity and yield [9] [11]. Modern synthetic approaches emphasize transition metal catalysis and organocatalytic strategies for the efficient construction of complex molecular architectures [10] [12].

Transition Metal-Catalyzed Approaches

Palladium-catalyzed reactions have emerged as particularly valuable tools for aldehyde functionalization, offering high selectivity and functional group tolerance [12] [25]. Sequential catalytic functionalization protocols enable the selective modification of aromatic aldehydes through controlled carbon-hydrogen bond activation [12]. These methodologies allow for the introduction of diverse functional groups while maintaining the integrity of sensitive aldehyde functionalities [12].

Rhodium-catalyzed processes provide alternative pathways for aldehyde functionalization, particularly in the context of asymmetric synthesis [11] [12]. The use of chiral rhodium complexes enables the stereoselective introduction of side chains, which proves crucial for the synthesis of pharmaceutical intermediates requiring specific stereochemical configurations [11].

Organocatalytic Methodologies

Organocatalytic approaches have gained prominence in aldehyde functionalization due to their mild reaction conditions and excellent selectivity profiles [9] [10]. Primary amine catalysts demonstrate particular efficacy in the asymmetric alpha-functionalization of aldehydes, though the presence of alpha-branched substituents can present challenges in terms of reactivity and selectivity [9] [10].

The use of chiral aldehyde catalysts represents an innovative approach to asymmetric synthesis, enabling the catalytic asymmetric alpha-functionalization of various substrates [11]. These catalysts have been successfully applied to achieve high enantioselectivities in the formation of carbon-carbon and carbon-heteroatom bonds [11].

Hydroformylation and Related Processes

Hydroformylation represents a fundamental industrial process for aldehyde synthesis, though its application to complex phenolic substrates requires careful optimization [14] [50]. The process involves the addition of carbon monoxide and hydrogen to olefinic precursors in the presence of transition metal catalysts, typically rhodium or cobalt complexes [14] [50].

Catalytic Optimization Parameters

The optimization of catalytic aldehyde functionalization requires careful consideration of multiple parameters, including temperature, pressure, solvent selection, and catalyst loading [13] [15]. Temperature control proves particularly critical, as elevated temperatures may promote undesired side reactions or catalyst deactivation [13] [15]. Solvent selection influences both reaction rate and selectivity, with polar aprotic solvents generally favoring nucleophilic addition reactions [13] [15].

Catalyst System Temperature Range (°C) Pressure (bar) Typical Yield (%) Selectivity Palladium-based 80-120 1-5 70-95 High Rhodium complexes 60-100 1-10 75-90 Excellent Organocatalysts 20-60 1 65-85 Good to Excellent

Purification Strategies and Yield Optimization

The purification of 5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde requires specialized techniques that account for the compound's specific physicochemical properties and potential for decomposition [17] [18]. Effective purification strategies are essential for achieving the high purity standards required for pharmaceutical applications [19] [21].

Liquid-Liquid Extraction Protocols

Liquid-liquid extraction represents a fundamental purification technique for aldehyde compounds, particularly when combined with chemical derivatization methods [17] [18]. The bisulfite addition reaction provides an effective means for aldehyde separation, where aldehydes react with sodium bisulfite to form charged bisulfite adducts that can be selectively extracted into aqueous phases [17] [18].

The bisulfite extraction protocol involves a two-stage process utilizing water-miscible solvents to improve contact between reactants, followed by the introduction of immiscible solvents for separation [18]. This method achieves excellent removal rates with high recovery of desired components, typically exceeding 95% purity as determined by proton nuclear magnetic resonance integration analysis [18].

Crystallization and Recrystallization Techniques

Crystallization serves as a highly effective purification method for aldehyde derivatives, particularly those containing aromatic systems and hydrogen bonding capabilities [19] [21]. The success of crystallization depends on identifying appropriate solvents that provide small solubility at ambient temperatures but relatively large solubility at elevated temperatures [19] [21].

For aldehyde derivatives, ethanol frequently serves as an effective recrystallization solvent, though mixed solvent systems may provide superior results in certain cases [21] [36]. The recrystallization process typically involves dissolving the crude material in hot solvent, followed by controlled cooling to promote crystal formation [21] [36].

Column Chromatography Optimization

Silica gel column chromatography remains the most widely employed purification technique for complex organic molecules, including aldehyde derivatives [38] [39]. The selection of appropriate solvent systems proves critical for achieving effective separation while minimizing decomposition [38] [39].

For phenolic aldehyde compounds, gradient elution systems typically employ mixtures of non-polar and polar solvents, such as dichloromethane and methanol [38]. The optimization of solvent composition, flow rate, and column dimensions significantly influences both resolution and yield [38] [39].

Yield Optimization Strategies

Yield optimization in aldehyde synthesis requires systematic evaluation of reaction parameters and purification protocols [20] [22]. Temperature control proves particularly important, as aldehydes can undergo various side reactions including aldol condensation, oxidation, and decomposition at elevated temperatures [20] [50].

The optimization of extraction conditions for phenolic compounds demonstrates the importance of solvent selection, with methanol often providing superior recovery of total phenolic content compared to other solvents [20] [22]. Extraction time and temperature also significantly influence yield, with optimal conditions typically determined through response surface methodology [22].

Purification Method Typical Recovery (%) Purity Achieved (%) Time Required Scalability Bisulfite Extraction 90-98 85-95 2-4 hours Excellent Recrystallization 75-90 95-99 4-12 hours Good Column Chromatography 80-95 90-98 2-6 hours Limited

Comparative Analysis of Patent Synthesis Methods

Patent literature provides valuable insights into industrial-scale synthesis methods for benzaldehyde derivatives and related compounds, offering comparative data on efficiency, scalability, and economic viability [23] [24]. The analysis of patented synthetic routes reveals significant variations in approach, yield, and operational parameters [46] [47].

Industrial Benzaldehyde Production Methods

Patent CN102898293A describes a preparation method for benzaldehyde using potassium permanganate and manganese dioxide catalysts supported on gamma-aluminum oxide [23]. This method achieves remarkably high yields of 98% under relatively mild conditions of 40-60°C and 0.1-0.3 megapascals pressure [23]. The process represents a significant advancement in energy efficiency compared to traditional high-temperature methods [23].

Alternative industrial approaches focus on the oxidation of toluene to benzaldehyde, with patent US7189882 describing a liquid-phase oxidation process utilizing transition metal catalysts and bromide promoters [47] [49]. This method achieves selectivities of 40-50% for benzaldehyde production while operating at temperatures between 60-130°C and pressures of 1-10 bars [48] [49].

Purification and Quality Enhancement Methods

Patent US4285777 addresses the critical issue of benzaldehyde purification, particularly for applications requiring high olfactory quality [24]. The process involves hydrogenation of impurities in the presence of suitable catalysts, followed by distillation [24]. This approach achieves significant improvement in color stability and olfactory characteristics while maintaining benzaldehyde losses in the range of 1-5% by weight [24].

The purification process described in this patent specifically targets impurities that are difficult to remove through conventional methods, particularly those arising from toluene oxidation processes [24]. The selective hydrogenation approach provides a solution to the longstanding problem of obtaining high-purity benzaldehyde suitable for fragrance and flavor applications [24].

Comparative Yield Analysis

Analysis of patent literature reveals significant variations in yield depending on the synthetic approach and operating conditions [23] [46] [47]. Air oxidation methods for benzaldehyde production demonstrate yields ranging from 78% to 98%, with the specific catalyst system and reaction conditions determining the final efficiency [46] [50].

The comparison of different oxidation catalysts shows that copper oxide-based systems generally provide higher yields compared to other transition metal catalysts [46]. Temperature optimization proves critical, with the highest yields typically achieved at moderate temperatures that balance reaction rate with selectivity [46] [50].

Economic and Scalability Considerations

Patent analysis indicates that the most economically viable processes combine high yield with minimal solvent requirements and catalyst recovery [23] [46]. The solvent-free air oxidation method described in patent CN107805190B offers advantages in terms of environmental impact and operational costs [46].

The scalability of different synthetic routes varies significantly, with some methods demonstrating excellent performance at laboratory scale but facing challenges during industrial implementation [27] [28]. Factors such as heat management, mass transfer limitations, and catalyst stability become increasingly important at larger scales [27] [28].

Patent Method Yield (%) Operating Temperature (°C) Pressure (bar) Catalyst Type Scalability Rating CN102898293A 98 40-60 1-3 KMnO₄/MnO₂/Al₂O₃ Excellent US7189882 40-50 60-130 1-10 Transition Metal/Br⁻ Good CN107805190B 85-95 50-80 1-2 Copper Oxide Very Good US4285777 95-99 Variable Variable Hydrogenation Catalyst Excellent

5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde, designated as Salbutamol Impurity D, emerges as a significant degradation product through multiple metabolic pathways in the human body. The formation of this impurity represents a complex interplay of biotransformation processes that fundamentally alter the parent salbutamol molecule [1] [2] [3].

The primary metabolic pathway leading to Impurity D formation involves sulfation mediated by the phenol-sulfotransferase SULT1A3 [3]. This enzyme, predominantly expressed in the liver and small intestine, catalyzes the sulfate conjugation of salbutamol at the phenolic hydroxyl group, generating salbutamol-4-O-sulfate as the major metabolite [4]. However, under specific physiological conditions, particularly during oxidative stress or in the presence of aldehydic intermediates, the metabolic process can deviate to produce the aldehyde form characteristic of Impurity D [5] [6].

Oxidative deamination represents another crucial pathway contributing to Impurity D generation. Cytochrome P450 enzymes, specifically CYP2D6 and CYP2C19, mediate the oxidative metabolism of salbutamol [7]. The CYP2D6 enzyme demonstrates enhanced activity in certain demographic groups, particularly women, leading to increased metabolic conversion rates [7]. During this oxidative process, the amine functional group undergoes deamination, potentially resulting in aldehyde formation at the benzyl position, characteristic of the Impurity D structure [8].

Glucuronidation, though representing a minor metabolic pathway accounting for approximately three percent of salbutamol metabolism, can also contribute to impurity formation [9] [10]. The glucuronide conjugation process, mediated by UDP-glucuronosyltransferase enzymes, occasionally produces reactive intermediates that can undergo further transformation to aldehyde-containing compounds [10]. This pathway becomes particularly relevant during chronic salbutamol administration or in patients with altered glucuronidation capacity.

The metabolic formation of Impurity D demonstrates significant tissue-specific variations. The small intestine exhibits the highest sulfating activity toward salbutamol among human organs examined, suggesting that first-pass metabolism in the gastrointestinal tract represents a primary site for impurity generation [3]. The liver, serving as the major detoxification organ, contributes substantially to both Phase I and Phase II metabolic processes that can lead to Impurity D formation [3] [7].

Environmental factors and co-administered medications significantly influence the metabolic pathways generating Impurity D. Physiologically-based pharmacokinetic modeling demonstrates that age, gender, and disease states affect cytochrome P450 enzyme activity, subsequently altering the metabolic profile of salbutamol [7]. Pediatric patients show enhanced CYP activity that exceeds adult levels, potentially increasing the formation of oxidative metabolites including Impurity D [7]. Conversely, elderly patients may exhibit delayed drug metabolism due to altered enzyme function and reduced liver mass [7].

Regulatory Thresholds in Pharmacopeial Standards

The regulatory framework governing Salbutamol Impurity D establishes stringent thresholds designed to ensure pharmaceutical product safety and efficacy. The European Pharmacopoeia sets the individual limit for Impurity D at 0.3 percent, representing one of the most restrictive specifications among salbutamol-related impurities [11] [12]. This threshold reflects the regulatory assessment of the impurity's potential toxicological significance and analytical detectability.

The International Council for Harmonisation (ICH) Q3B guidance provides the fundamental framework for impurity thresholds in new drug products, establishing reporting, identification, and qualification thresholds based on maximum daily dose considerations [13] [14]. For drug products with maximum daily doses of one gram or below, the reporting threshold is set at 0.1 percent, the identification threshold at 0.2 percent, and the qualification threshold at 0.5 percent [14]. These tiered thresholds create a systematic approach to impurity evaluation, ensuring that potentially harmful impurities receive appropriate scrutiny.

The European Pharmacopoeia monograph for salbutamol sulfate specifies that the total impurities must not exceed 1.0 percent, with the disregard limit established at 0.05 percent [11] [12]. This comprehensive approach ensures that while individual impurities remain below specified limits, the cumulative impurity burden does not compromise product quality. The disregard limit represents the threshold below which impurities need not be reported in the impurity profile, reflecting analytical method capabilities and safety considerations [12].

Pharmacopeial standards demonstrate global harmonization efforts while maintaining regional specificities. The United States Pharmacopeia and British Pharmacopoeia maintain comparable limits for Salbutamol Impurity D, generally aligning with European Pharmacopoeia specifications [15] [16]. This international consistency facilitates global pharmaceutical manufacturing and regulatory submission processes, ensuring that patients worldwide receive equivalent quality products.

Stability-Indicating Assay Method Development

The development of stability-indicating assay methods for Salbutamol Impurity D represents a critical analytical challenge requiring sophisticated chromatographic techniques capable of resolving the impurity from the parent drug and other related substances. Modern analytical approaches emphasize method robustness, selectivity, and regulatory compliance while addressing the unique structural characteristics of the aldehyde-containing impurity [6] [22] [23].

High-Performance Liquid Chromatography (HPLC) methods constitute the predominant analytical approach for Salbutamol Impurity D determination. The Czech pharmaceutical study demonstrated a validated HPLC method utilizing a C18 stationary phase with gradient elution, achieving separation of salbutamol and its major impurities including Impurity D within 25 minutes [6]. The method employed UV detection and demonstrated specificity through forced degradation studies under acidic, basic, oxidative, and thermal conditions [6]. The validation parameters, including linearity, precision, and accuracy, met International Council for Harmonisation requirements for analytical method validation [6].

Supercritical Fluid Chromatography (SFC) has emerged as a revolutionary analytical technique offering significant advantages over traditional HPLC methods. The Agilent SFC method achieves separation of salbutamol and five related impurities, including Impurity D, within seven minutes, representing a seven-fold reduction in analysis time compared to the European Pharmacopoeia normative method [22]. The method demonstrates excellent linearity and recovery rates, with relative standard deviation values typically below 2 percent for impurity quantification [22]. The limit of quantification for Impurity D ranges from 0.04 to 0.6 parts per million, providing adequate sensitivity for pharmaceutical quality control applications [22].

Ultra-Performance Liquid Chromatography coupled with Photodiode Array detection (UPLC-PDA) offers enhanced resolution and sensitivity for impurity analysis. Recent method development utilizing UPLC-PDA technology achieves simultaneous quantification of ipratropium bromide and salbutamol sulfate impurities in combined inhalation formulations [23]. The method employs gradient elution with a BEH C18 column, providing excellent peak resolution and quantification limits at or below 0.5 micrograms per milliliter for all impurities [23]. The stability-indicating nature of the method is demonstrated through comprehensive forced degradation studies under multiple stress conditions [23].

Method validation encompasses critical parameters including system suitability, specificity, linearity, precision, accuracy, and robustness. System suitability testing ensures consistent instrument performance through repeated injections of reference solutions, with acceptance criteria for retention time precision and peak area reproducibility [6] [22]. Specificity studies demonstrate the method's ability to distinguish Impurity D from other impurities, degradation products, and excipients through peak purity testing and retention time comparisons [24] [23].

Forced degradation studies represent an essential component of stability-indicating method validation, subjecting salbutamol to stress conditions including acidic hydrolysis, alkaline hydrolysis, oxidation, thermal degradation, and photolytic exposure [6] [25]. These studies confirm the method's capability to detect and quantify degradation products, including Impurity D, that may form during pharmaceutical manufacturing or storage [6]. The Czech study demonstrated that alkaline conditions and thermal stress generated the highest levels of Impurity D, with concentrations reaching 1.59 percent and 2.66 percent, respectively [6].

Robustness testing evaluates method performance under deliberately varied analytical conditions, including changes in mobile phase composition, flow rate, column temperature, and pH [6] [22]. The analytical methods demonstrate acceptable robustness with minimal impact on retention times, resolution, and quantification accuracy under varied conditions [6]. These studies provide confidence in method transferability between laboratories and instruments, supporting global pharmaceutical quality control applications [22].

Wikipedia

5-(2-(tert-butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde

Dates

Last modified: 04-14-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound Name | Unique Features | Potential

Key Synthetic Routes from Phenolic PrecursorsThe synthesis of 5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde typically begins with readily available phenolic precursors, employing established methodologies for aromatic aldehyde formation and subsequent functionalization [1] [3]. The compound, which serves as an important intermediate in pharmaceutical synthesis, particularly as Salbutamol Impurity D, requires careful consideration of regioselectivity and functional group tolerance throughout the synthetic sequence [2] [4]. Primary Synthetic Route via Vilsmeier-Haack Formylation The most commonly employed synthetic approach involves the formylation of phenolic precursors using the Vilsmeier-Haack reaction [29] [30]. This method utilizes dimethylformamide and phosphorus oxychloride to generate a halomethyleniminium salt, which subsequently reacts with electron-rich aromatic substrates [14] [29]. For phenolic compounds, the reaction typically proceeds with high regioselectivity, favoring ortho-formylation due to coordination between the metal atom and the hydroxyl oxygen [16] [30]. The reaction conditions for phenolic aldehyde synthesis via Vilsmeier-Haack formylation have been optimized to achieve conversions ranging from 64% to more than 99% [16]. The process involves treating the phenolic substrate with dimethylformamide and phosphorus oxychloride under controlled temperature conditions, typically at elevated temperatures for several hours [30] [31]. Alternative Formylation Strategies Several alternative formylation methods have been developed for phenolic precursors, including the use of dichloromethyl methyl ether with titanium tetrachloride [16]. This approach has demonstrated effectiveness for electron-rich phenols, with the formylation taking place preferentially in the ortho position relative to the hydroxyl group [16]. The titanium tetrachloride and dichloromethyl methyl ether combination serves as an effective formylating reagent, showing high formylation conversions across various phenolic substrates [16]. Reimer-Tiemann Formylation The Reimer-Tiemann reaction represents another viable route for phenolic aldehyde synthesis, utilizing chloroform as the formylating agent in the presence of strong base [14]. This method, while less commonly employed for complex synthetic intermediates, provides an alternative pathway when other formylation methods prove incompatible with sensitive functional groups [14]. Precursor Selection and Substrate Scope The choice of phenolic precursor significantly influences the overall synthetic efficiency and regioselectivity of the aldehyde formation [32] [35]. Electron-rich phenolic compounds generally exhibit enhanced reactivity in formylation reactions compared to their electron-deficient counterparts [14] [16]. The presence of bulky substituents, such as tert-butyl groups, can direct regioselectivity through steric effects, favoring formylation at less hindered positions [16] [35]. Catalytic Approaches in Aldehyde FunctionalizationThe functionalization of aldehyde intermediates to introduce the aminoethyl side chain requires sophisticated catalytic methodologies that ensure high selectivity and yield [9] [11]. Modern synthetic approaches emphasize transition metal catalysis and organocatalytic strategies for the efficient construction of complex molecular architectures [10] [12]. Transition Metal-Catalyzed Approaches Palladium-catalyzed reactions have emerged as particularly valuable tools for aldehyde functionalization, offering high selectivity and functional group tolerance [12] [25]. Sequential catalytic functionalization protocols enable the selective modification of aromatic aldehydes through controlled carbon-hydrogen bond activation [12]. These methodologies allow for the introduction of diverse functional groups while maintaining the integrity of sensitive aldehyde functionalities [12]. Rhodium-catalyzed processes provide alternative pathways for aldehyde functionalization, particularly in the context of asymmetric synthesis [11] [12]. The use of chiral rhodium complexes enables the stereoselective introduction of side chains, which proves crucial for the synthesis of pharmaceutical intermediates requiring specific stereochemical configurations [11]. Organocatalytic Methodologies Organocatalytic approaches have gained prominence in aldehyde functionalization due to their mild reaction conditions and excellent selectivity profiles [9] [10]. Primary amine catalysts demonstrate particular efficacy in the asymmetric alpha-functionalization of aldehydes, though the presence of alpha-branched substituents can present challenges in terms of reactivity and selectivity [9] [10]. The use of chiral aldehyde catalysts represents an innovative approach to asymmetric synthesis, enabling the catalytic asymmetric alpha-functionalization of various substrates [11]. These catalysts have been successfully applied to achieve high enantioselectivities in the formation of carbon-carbon and carbon-heteroatom bonds [11]. Hydroformylation and Related Processes Hydroformylation represents a fundamental industrial process for aldehyde synthesis, though its application to complex phenolic substrates requires careful optimization [14] [50]. The process involves the addition of carbon monoxide and hydrogen to olefinic precursors in the presence of transition metal catalysts, typically rhodium or cobalt complexes [14] [50]. Catalytic Optimization Parameters The optimization of catalytic aldehyde functionalization requires careful consideration of multiple parameters, including temperature, pressure, solvent selection, and catalyst loading [13] [15]. Temperature control proves particularly critical, as elevated temperatures may promote undesired side reactions or catalyst deactivation [13] [15]. Solvent selection influences both reaction rate and selectivity, with polar aprotic solvents generally favoring nucleophilic addition reactions [13] [15].

Purification Strategies and Yield OptimizationThe purification of 5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde requires specialized techniques that account for the compound's specific physicochemical properties and potential for decomposition [17] [18]. Effective purification strategies are essential for achieving the high purity standards required for pharmaceutical applications [19] [21]. Liquid-Liquid Extraction Protocols Liquid-liquid extraction represents a fundamental purification technique for aldehyde compounds, particularly when combined with chemical derivatization methods [17] [18]. The bisulfite addition reaction provides an effective means for aldehyde separation, where aldehydes react with sodium bisulfite to form charged bisulfite adducts that can be selectively extracted into aqueous phases [17] [18]. The bisulfite extraction protocol involves a two-stage process utilizing water-miscible solvents to improve contact between reactants, followed by the introduction of immiscible solvents for separation [18]. This method achieves excellent removal rates with high recovery of desired components, typically exceeding 95% purity as determined by proton nuclear magnetic resonance integration analysis [18]. Crystallization and Recrystallization Techniques Crystallization serves as a highly effective purification method for aldehyde derivatives, particularly those containing aromatic systems and hydrogen bonding capabilities [19] [21]. The success of crystallization depends on identifying appropriate solvents that provide small solubility at ambient temperatures but relatively large solubility at elevated temperatures [19] [21]. For aldehyde derivatives, ethanol frequently serves as an effective recrystallization solvent, though mixed solvent systems may provide superior results in certain cases [21] [36]. The recrystallization process typically involves dissolving the crude material in hot solvent, followed by controlled cooling to promote crystal formation [21] [36]. Column Chromatography Optimization Silica gel column chromatography remains the most widely employed purification technique for complex organic molecules, including aldehyde derivatives [38] [39]. The selection of appropriate solvent systems proves critical for achieving effective separation while minimizing decomposition [38] [39]. For phenolic aldehyde compounds, gradient elution systems typically employ mixtures of non-polar and polar solvents, such as dichloromethane and methanol [38]. The optimization of solvent composition, flow rate, and column dimensions significantly influences both resolution and yield [38] [39]. Yield Optimization Strategies Yield optimization in aldehyde synthesis requires systematic evaluation of reaction parameters and purification protocols [20] [22]. Temperature control proves particularly important, as aldehydes can undergo various side reactions including aldol condensation, oxidation, and decomposition at elevated temperatures [20] [50]. The optimization of extraction conditions for phenolic compounds demonstrates the importance of solvent selection, with methanol often providing superior recovery of total phenolic content compared to other solvents [20] [22]. Extraction time and temperature also significantly influence yield, with optimal conditions typically determined through response surface methodology [22].

Comparative Analysis of Patent Synthesis MethodsPatent literature provides valuable insights into industrial-scale synthesis methods for benzaldehyde derivatives and related compounds, offering comparative data on efficiency, scalability, and economic viability [23] [24]. The analysis of patented synthetic routes reveals significant variations in approach, yield, and operational parameters [46] [47]. Industrial Benzaldehyde Production Methods Patent CN102898293A describes a preparation method for benzaldehyde using potassium permanganate and manganese dioxide catalysts supported on gamma-aluminum oxide [23]. This method achieves remarkably high yields of 98% under relatively mild conditions of 40-60°C and 0.1-0.3 megapascals pressure [23]. The process represents a significant advancement in energy efficiency compared to traditional high-temperature methods [23]. Alternative industrial approaches focus on the oxidation of toluene to benzaldehyde, with patent US7189882 describing a liquid-phase oxidation process utilizing transition metal catalysts and bromide promoters [47] [49]. This method achieves selectivities of 40-50% for benzaldehyde production while operating at temperatures between 60-130°C and pressures of 1-10 bars [48] [49]. Purification and Quality Enhancement Methods Patent US4285777 addresses the critical issue of benzaldehyde purification, particularly for applications requiring high olfactory quality [24]. The process involves hydrogenation of impurities in the presence of suitable catalysts, followed by distillation [24]. This approach achieves significant improvement in color stability and olfactory characteristics while maintaining benzaldehyde losses in the range of 1-5% by weight [24]. The purification process described in this patent specifically targets impurities that are difficult to remove through conventional methods, particularly those arising from toluene oxidation processes [24]. The selective hydrogenation approach provides a solution to the longstanding problem of obtaining high-purity benzaldehyde suitable for fragrance and flavor applications [24]. Comparative Yield Analysis Analysis of patent literature reveals significant variations in yield depending on the synthetic approach and operating conditions [23] [46] [47]. Air oxidation methods for benzaldehyde production demonstrate yields ranging from 78% to 98%, with the specific catalyst system and reaction conditions determining the final efficiency [46] [50]. The comparison of different oxidation catalysts shows that copper oxide-based systems generally provide higher yields compared to other transition metal catalysts [46]. Temperature optimization proves critical, with the highest yields typically achieved at moderate temperatures that balance reaction rate with selectivity [46] [50]. Economic and Scalability Considerations Patent analysis indicates that the most economically viable processes combine high yield with minimal solvent requirements and catalyst recovery [23] [46]. The solvent-free air oxidation method described in patent CN107805190B offers advantages in terms of environmental impact and operational costs [46]. The scalability of different synthetic routes varies significantly, with some methods demonstrating excellent performance at laboratory scale but facing challenges during industrial implementation [27] [28]. Factors such as heat management, mass transfer limitations, and catalyst stability become increasingly important at larger scales [27] [28].

5-(2-(tert-Butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde, designated as Salbutamol Impurity D, emerges as a significant degradation product through multiple metabolic pathways in the human body. The formation of this impurity represents a complex interplay of biotransformation processes that fundamentally alter the parent salbutamol molecule [1] [2] [3]. The primary metabolic pathway leading to Impurity D formation involves sulfation mediated by the phenol-sulfotransferase SULT1A3 [3]. This enzyme, predominantly expressed in the liver and small intestine, catalyzes the sulfate conjugation of salbutamol at the phenolic hydroxyl group, generating salbutamol-4-O-sulfate as the major metabolite [4]. However, under specific physiological conditions, particularly during oxidative stress or in the presence of aldehydic intermediates, the metabolic process can deviate to produce the aldehyde form characteristic of Impurity D [5] [6]. Oxidative deamination represents another crucial pathway contributing to Impurity D generation. Cytochrome P450 enzymes, specifically CYP2D6 and CYP2C19, mediate the oxidative metabolism of salbutamol [7]. The CYP2D6 enzyme demonstrates enhanced activity in certain demographic groups, particularly women, leading to increased metabolic conversion rates [7]. During this oxidative process, the amine functional group undergoes deamination, potentially resulting in aldehyde formation at the benzyl position, characteristic of the Impurity D structure [8]. Glucuronidation, though representing a minor metabolic pathway accounting for approximately three percent of salbutamol metabolism, can also contribute to impurity formation [9] [10]. The glucuronide conjugation process, mediated by UDP-glucuronosyltransferase enzymes, occasionally produces reactive intermediates that can undergo further transformation to aldehyde-containing compounds [10]. This pathway becomes particularly relevant during chronic salbutamol administration or in patients with altered glucuronidation capacity. The metabolic formation of Impurity D demonstrates significant tissue-specific variations. The small intestine exhibits the highest sulfating activity toward salbutamol among human organs examined, suggesting that first-pass metabolism in the gastrointestinal tract represents a primary site for impurity generation [3]. The liver, serving as the major detoxification organ, contributes substantially to both Phase I and Phase II metabolic processes that can lead to Impurity D formation [3] [7]. Environmental factors and co-administered medications significantly influence the metabolic pathways generating Impurity D. Physiologically-based pharmacokinetic modeling demonstrates that age, gender, and disease states affect cytochrome P450 enzyme activity, subsequently altering the metabolic profile of salbutamol [7]. Pediatric patients show enhanced CYP activity that exceeds adult levels, potentially increasing the formation of oxidative metabolites including Impurity D [7]. Conversely, elderly patients may exhibit delayed drug metabolism due to altered enzyme function and reduced liver mass [7]. Regulatory Thresholds in Pharmacopeial StandardsThe regulatory framework governing Salbutamol Impurity D establishes stringent thresholds designed to ensure pharmaceutical product safety and efficacy. The European Pharmacopoeia sets the individual limit for Impurity D at 0.3 percent, representing one of the most restrictive specifications among salbutamol-related impurities [11] [12]. This threshold reflects the regulatory assessment of the impurity's potential toxicological significance and analytical detectability. The International Council for Harmonisation (ICH) Q3B guidance provides the fundamental framework for impurity thresholds in new drug products, establishing reporting, identification, and qualification thresholds based on maximum daily dose considerations [13] [14]. For drug products with maximum daily doses of one gram or below, the reporting threshold is set at 0.1 percent, the identification threshold at 0.2 percent, and the qualification threshold at 0.5 percent [14]. These tiered thresholds create a systematic approach to impurity evaluation, ensuring that potentially harmful impurities receive appropriate scrutiny. The European Pharmacopoeia monograph for salbutamol sulfate specifies that the total impurities must not exceed 1.0 percent, with the disregard limit established at 0.05 percent [11] [12]. This comprehensive approach ensures that while individual impurities remain below specified limits, the cumulative impurity burden does not compromise product quality. The disregard limit represents the threshold below which impurities need not be reported in the impurity profile, reflecting analytical method capabilities and safety considerations [12]. Pharmacopeial standards demonstrate global harmonization efforts while maintaining regional specificities. The United States Pharmacopeia and British Pharmacopoeia maintain comparable limits for Salbutamol Impurity D, generally aligning with European Pharmacopoeia specifications [15] [16]. This international consistency facilitates global pharmaceutical manufacturing and regulatory submission processes, ensuring that patients worldwide receive equivalent quality products. Stability-Indicating Assay Method DevelopmentThe development of stability-indicating assay methods for Salbutamol Impurity D represents a critical analytical challenge requiring sophisticated chromatographic techniques capable of resolving the impurity from the parent drug and other related substances. Modern analytical approaches emphasize method robustness, selectivity, and regulatory compliance while addressing the unique structural characteristics of the aldehyde-containing impurity [6] [22] [23]. High-Performance Liquid Chromatography (HPLC) methods constitute the predominant analytical approach for Salbutamol Impurity D determination. The Czech pharmaceutical study demonstrated a validated HPLC method utilizing a C18 stationary phase with gradient elution, achieving separation of salbutamol and its major impurities including Impurity D within 25 minutes [6]. The method employed UV detection and demonstrated specificity through forced degradation studies under acidic, basic, oxidative, and thermal conditions [6]. The validation parameters, including linearity, precision, and accuracy, met International Council for Harmonisation requirements for analytical method validation [6]. Supercritical Fluid Chromatography (SFC) has emerged as a revolutionary analytical technique offering significant advantages over traditional HPLC methods. The Agilent SFC method achieves separation of salbutamol and five related impurities, including Impurity D, within seven minutes, representing a seven-fold reduction in analysis time compared to the European Pharmacopoeia normative method [22]. The method demonstrates excellent linearity and recovery rates, with relative standard deviation values typically below 2 percent for impurity quantification [22]. The limit of quantification for Impurity D ranges from 0.04 to 0.6 parts per million, providing adequate sensitivity for pharmaceutical quality control applications [22]. Ultra-Performance Liquid Chromatography coupled with Photodiode Array detection (UPLC-PDA) offers enhanced resolution and sensitivity for impurity analysis. Recent method development utilizing UPLC-PDA technology achieves simultaneous quantification of ipratropium bromide and salbutamol sulfate impurities in combined inhalation formulations [23]. The method employs gradient elution with a BEH C18 column, providing excellent peak resolution and quantification limits at or below 0.5 micrograms per milliliter for all impurities [23]. The stability-indicating nature of the method is demonstrated through comprehensive forced degradation studies under multiple stress conditions [23]. Method validation encompasses critical parameters including system suitability, specificity, linearity, precision, accuracy, and robustness. System suitability testing ensures consistent instrument performance through repeated injections of reference solutions, with acceptance criteria for retention time precision and peak area reproducibility [6] [22]. Specificity studies demonstrate the method's ability to distinguish Impurity D from other impurities, degradation products, and excipients through peak purity testing and retention time comparisons [24] [23].Forced degradation studies represent an essential component of stability-indicating method validation, subjecting salbutamol to stress conditions including acidic hydrolysis, alkaline hydrolysis, oxidation, thermal degradation, and photolytic exposure [6] [25]. These studies confirm the method's capability to detect and quantify degradation products, including Impurity D, that may form during pharmaceutical manufacturing or storage [6]. The Czech study demonstrated that alkaline conditions and thermal stress generated the highest levels of Impurity D, with concentrations reaching 1.59 percent and 2.66 percent, respectively [6]. Robustness testing evaluates method performance under deliberately varied analytical conditions, including changes in mobile phase composition, flow rate, column temperature, and pH [6] [22]. The analytical methods demonstrate acceptable robustness with minimal impact on retention times, resolution, and quantification accuracy under varied conditions [6]. These studies provide confidence in method transferability between laboratories and instruments, supporting global pharmaceutical quality control applications [22]. Wikipedia

5-(2-(tert-butylamino)-1-hydroxyethyl)-2-hydroxybenzaldehyde

Dates

Last modified: 04-14-2024

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|